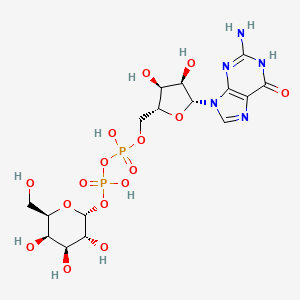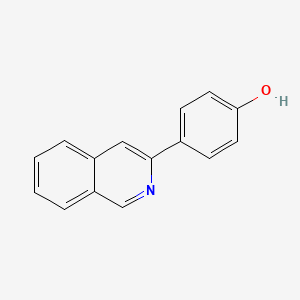
GDP-D-galactose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “GDP-D-galactose” is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a purine base, and phosphate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the purine base and the sugar moieties. The purine base, 2-amino-6-oxo-1H-purin-9-yl, is synthesized through a series of reactions involving the condensation of guanine derivatives. The sugar moieties, including the oxolan and oxan rings, are prepared through glycosylation reactions.
The final step involves the phosphorylation of the sugar moieties to introduce the phosphate groups. This is achieved using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions to ensure the selective formation of the desired phosphate esters.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The purine base can be reduced to form dihydropurine derivatives.
Substitution: The phosphate groups can undergo nucleophilic substitution reactions to form different phosphate esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alcohols are used in the presence of catalysts like triethylamine (TEA) or pyridine.
Major Products
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleotides and nucleosides, which are essential for studying DNA and RNA structures.
Biology: It plays a crucial role in enzymatic studies and metabolic pathways, serving as a substrate or inhibitor in various biochemical reactions.
Medicine: The compound is investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: It is used in the development of diagnostic tools and biosensors due to its ability to interact with biological molecules.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. The purine base can bind to nucleotide-binding sites on enzymes and receptors, modulating their activity. The phosphate groups facilitate interactions with phosphorylating enzymes, influencing cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine triphosphate (ATP): A key energy carrier in cells, similar in structure but with three phosphate groups.
Guanosine monophosphate (GMP): A nucleotide involved in cellular signaling, with a similar purine base.
Cytidine diphosphate (CDP): A nucleotide with a different base but similar phosphate groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a purine base, sugar moieties, and phosphate groups, which confer distinct biochemical properties and potential applications. Its ability to participate in various chemical reactions and interact with biological molecules makes it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C16H25N5O16P2 |
|---|---|
Poids moléculaire |
605.3 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5-,7+,8-,9+,10-,11-,14-,15-/m1/s1 |
Clé InChI |
MVMSCBBUIHUTGJ-NRDKGJPRSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4,8-bis(5-dodecylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1496419.png)
![(1S,9S,10R)-4-methoxy-17-methyl-3-phenoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B1496427.png)
![potassium;2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B1496434.png)
![(5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,4,6-trimethylphenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B1496438.png)


![[4,8-bis[4-(2-ethylhexyl)-3,5-difluorophenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1496444.png)
![(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1496446.png)
![2-[[(1E)-2-(methoxycarbonyl)-1-me-vinyl]amino]-(2R)-2-cyclohexa-1,4-dienylacetic acid](/img/structure/B1496454.png)





